molecular formula C23H17N3O3S B334930 N-(4-BIPHENYL-4-YL-1,3-THIAZOL-2-YL)-4-METHYL-3-NITROBENZAMIDE

N-(4-BIPHENYL-4-YL-1,3-THIAZOL-2-YL)-4-METHYL-3-NITROBENZAMIDE

Cat. No.: B334930
M. Wt: 415.5 g/mol
InChI Key: KBOHPGPAOCTODX-UHFFFAOYSA-N
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Description

N-(4-BIPHENYL-4-YL-1,3-THIAZOL-2-YL)-4-METHYL-3-NITROBENZAMIDE is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a biphenyl group, a thiazole ring, and a nitrobenzamide moiety, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-BIPHENYL-4-YL-1,3-THIAZOL-2-YL)-4-METHYL-3-NITROBENZAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

    Introduction of the Biphenyl Group: The biphenyl group can be introduced via a Suzuki-Miyaura cross-coupling reaction, where a boronic acid derivative of biphenyl reacts with a halogenated thiazole in the presence of a palladium catalyst.

    Attachment of the Nitrobenzamide Moiety: The final step involves the coupling of the synthesized thiazole-biphenyl intermediate with 4-methyl-3-nitrobenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-(4-BIPHENYL-4-YL-1,3-THIAZOL-2-YL)-4-METHYL-3-NITROBENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under hydrogenation conditions using catalysts like palladium on carbon.

    Substitution: The thiazole ring can participate in electrophilic substitution reactions, particularly at the C-2 position.

    Coupling Reactions: The biphenyl group can be further functionalized through cross-coupling reactions such as Suzuki-Miyaura or Heck reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Electrophiles such as halogens, acids, or alkylating agents.

    Coupling Reactions: Boronic acids, palladium catalysts, bases like potassium carbonate.

Major Products

    Reduction: Formation of the corresponding amine derivative.

    Substitution: Various substituted thiazole derivatives.

    Coupling: Functionalized biphenyl-thiazole derivatives.

Scientific Research Applications

N-(4-BIPHENYL-4-YL-1,3-THIAZOL-2-YL)-4-METHYL-3-NITROBENZAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to the biological activity of thiazole derivatives.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and neuroprotective effects.

    Industry: Utilized in the development of organic electronic materials, such as OLEDs and photovoltaic cells.

Mechanism of Action

The mechanism of action of N-(4-BIPHENYL-4-YL-1,3-THIAZOL-2-YL)-4-METHYL-3-NITROBENZAMIDE involves its interaction with various molecular targets. The thiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The biphenyl group contributes to the compound’s overall stability and lipophilicity, enhancing its ability to penetrate cell membranes.

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug containing a thiazole ring.

    Ritonavir: An antiretroviral drug with a thiazole moiety.

    Abafungin: An antifungal agent with a thiazole structure.

Uniqueness

N-(4-BIPHENYL-4-YL-1,3-THIAZOL-2-YL)-4-METHYL-3-NITROBENZAMIDE is unique due to its combination of a biphenyl group, a thiazole ring, and a nitrobenzamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C23H17N3O3S

Molecular Weight

415.5 g/mol

IUPAC Name

4-methyl-3-nitro-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]benzamide

InChI

InChI=1S/C23H17N3O3S/c1-15-7-8-19(13-21(15)26(28)29)22(27)25-23-24-20(14-30-23)18-11-9-17(10-12-18)16-5-3-2-4-6-16/h2-14H,1H3,(H,24,25,27)

InChI Key

KBOHPGPAOCTODX-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C4=CC=CC=C4)[N+](=O)[O-]

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C4=CC=CC=C4)[N+](=O)[O-]

Origin of Product

United States

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